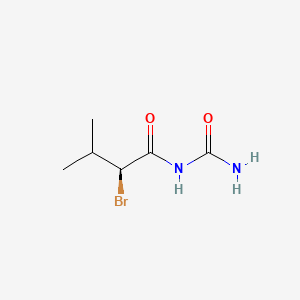
(2s)-2-Bromo-n-carbamoyl-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-bromisoval is a 2-bromo-N-carbamoyl-3-methylbutanamide that has S configuration. It is an enantiomer of a (R)-bromisoval.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, which showed low cytotoxicity, absence of antibacterial and anti-inflammatory activity, suggesting potential for incorporation in prodrugs (Yancheva et al., 2015).
Analytical Techniques
- Heeremans et al. (1988) demonstrated the use of fast atom bombardment and tandem mass spectrometry for distinguishing diastereomeric glutathione conjugates of α-bromoisovalerylurea (Heeremans et al., 1988).
Xanthine Oxidase Inhibitory Study
- Smelcerovic et al. (2016) assessed the inhibitory activity of noncyclic N-(α-bromoacyl)-α-amino esters against xanthine oxidase, finding no significant inhibitory effect, indicating their suitability for carrier-linked prodrug strategies (Smelcerovic et al., 2016).
Antimicrobial Properties
- Tlekhusezh et al. (1999) explored the synthesis of new carbamoyl-containing oxa(thia)zolidines and their antimicrobial properties (Tlekhusezh et al., 1999).
Ion-Exclusion and Ion-Exchange Techniques
- Powell et al. (1972) utilized ion exclusion and ion exchange techniques to synthesize 2,3-dihydroxy-2-methylbutanamide from acetoin cyanohydrin (Powell et al., 1972).
Electrosynthesis of Oxazolidin-4-one Derivatives
- Maran et al. (1987) investigated the electrochemical reduction of α-bromoisobutyramides and their cyclocondensation with amide solvents to yield oxazolidin-4-one derivatives (Maran et al., 1987).
USDA-ARS Research on Alternatives to Methyl Bromide
- Schneider et al. (2003) discussed the USDA-ARS research on alternatives to methyl bromide, a fumigant, focusing on pre-plant and post-harvest pest and pathogen control (Schneider et al., 2003).
Eigenschaften
CAS-Nummer |
27109-48-4 |
|---|---|
Molekularformel |
C6H11BrN2O2 |
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
(2S)-2-bromo-N-carbamoyl-3-methylbutanamide |
InChI |
InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
CMCCHHWTTBEZNM-BYPYZUCNSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC(=O)N)Br |
SMILES |
CC(C)C(C(=O)NC(=O)N)Br |
Kanonische SMILES |
CC(C)C(C(=O)NC(=O)N)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




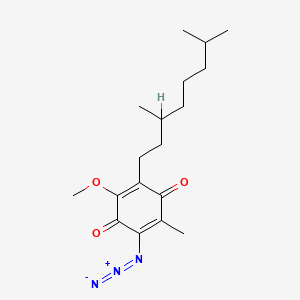
![(2R,3R,4S,5R)-2-[4-[(1R)-1-hydroxyethyl]-5-methylimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1212055.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1212057.png)
![(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)
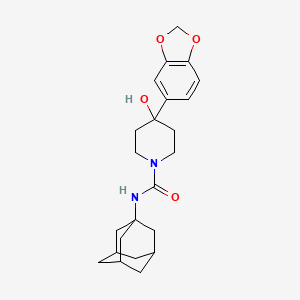
![[3-(4-Chlorophenyl)-3-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid](/img/structure/B1212060.png)
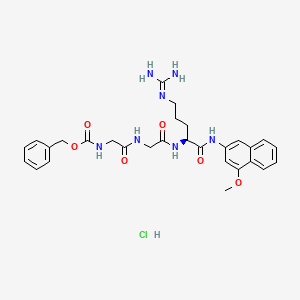
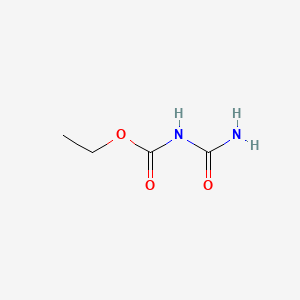

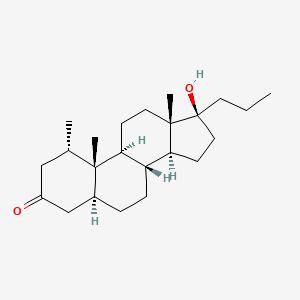

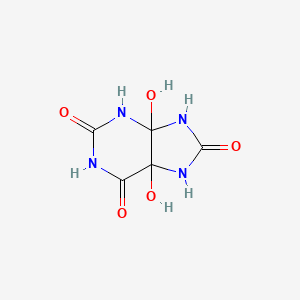
![3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid](/img/structure/B1212074.png)